molecular formula C7H4ClF3O2S B1349289 3-(Trifluoromethyl)benzenesulfonyl chloride CAS No. 777-44-6

3-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1349289
CAS No.: 777-44-6
M. Wt: 244.62 g/mol
InChI Key: ONCAZCNPWWQQMW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula CF3C6H4SO2Cl. It is a derivative of benzenesulfonyl chloride, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Mechanism of Action

Mode of Action

3-(Trifluoromethyl)benzenesulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in substitution reactions with nucleophiles. The chlorine atom in the sulfonyl chloride group (SO2Cl) is a good leaving group, which makes this compound highly reactive towards nucleophiles .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use . In a synthetic chemistry context, it can be used to introduce the trifluoromethylbenzenesulfonyl group into a larger molecule, potentially altering that molecule’s properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water, liberating toxic gas . Therefore, it should be stored under an inert atmosphere and handled in a dry environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3C6H4SO3H+SOCl2CF3C6H4SO2Cl+SO2+HClCF3C6H4SO3H + SOCl2 \rightarrow CF3C6H4SO2Cl + SO2 + HCl CF3C6H4SO3H+SOCl2→CF3C6H4SO2Cl+SO2+HCl

Another method involves the chlorination of 3-(trifluoromethyl)benzenesulfonic acid using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus-based chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrogen chloride.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Scientific Research Applications

3-(Trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride

Comparison: 3-(Trifluoromethyl)benzenesulfonyl chloride is unique due to the position of the trifluoromethyl group on the benzene ring. This positional isomerism can influence the compound’s reactivity and the properties of the resulting products. For example, the 3-position may offer different steric and electronic effects compared to the 2- or 4-positions, leading to variations in reaction outcomes and applications .

Properties

IUPAC Name

3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCAZCNPWWQQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369809
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-44-6
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)benzenesulphonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Chloro-6-methylbenzenesulfonyl chloride (8, 7.82 g, 34.8 mmol) was added to a solution of 7 (8.83 g, 31.6 mmol) in pyridine (7.67 ml, 95.0 mmol) and the reaction mixture was stirred at room temperature overnight. CH2Cl2 and H2O were added to the reaction mixture and the organic phase was separated, washed with water and sat. NaCl solution, dried over Na2SO4 and concentrated to obtain the product 9, which was employed directly as such in the next stage.
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Synthesis routes and methods II

Procedure details

The m-trifluoromethylbenzenesulfonyl chloride starting material was prepared by reacting benzotrifluoride with chlorosulfonic acid in the presence of oleum (65% SO3), according to the method described in Chemical Abstracts 75, 19942d, (1971); German Offen. No. 1,954,448.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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